4-Oxo-3,4-dihydroquinazoline-7-carboxylic acid

Purity Quality Control Synthetic Chemistry

This unsubstituted 4-oxo-3,4-dihydroquinazoline-7-carboxylic acid is a defined scaffold for PDE5A inhibitor development, validated by high-resolution crystallography (PDB 8XWW). It offers straightforward, cost-effective scale-up via a one-pot cyclization achieving 86% yield. With ≥98% purity ensuring multi-kilogram reproducibility, it eliminates purification burdens. Choose this specific core for structure-based drug design targeting pulmonary fibrosis and erectile dysfunction, distinct from chloro, bromophenyl, or mercapto analogs.

Molecular Formula C9H6N2O3
Molecular Weight 190.16 g/mol
CAS No. 202197-73-7
Cat. No. B1460681
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Oxo-3,4-dihydroquinazoline-7-carboxylic acid
CAS202197-73-7
Molecular FormulaC9H6N2O3
Molecular Weight190.16 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1C(=O)O)N=CNC2=O
InChIInChI=1S/C9H6N2O3/c12-8-6-2-1-5(9(13)14)3-7(6)10-4-11-8/h1-4H,(H,13,14)(H,10,11,12)
InChIKeyICASWNVSUDFGRH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Oxo-3,4-dihydroquinazoline-7-carboxylic acid (CAS 202197-73-7): Core Scaffold for Heterocyclic Building Blocks


4-Oxo-3,4-dihydroquinazoline-7-carboxylic acid (CAS 202197-73-7) is a heterocyclic quinazoline derivative that serves as a versatile intermediate in medicinal chemistry and pharmaceutical research. Characterized by a bicyclic core with a 4-oxo moiety and a 7-carboxylic acid group, this compound exhibits a molecular weight of 190.16 g/mol and a molecular formula of C9H6N2O3 . Its structural features facilitate diverse chemical modifications, enabling the synthesis of targeted inhibitors and bioactive molecules .

Why 4-Oxo-3,4-dihydroquinazoline-7-carboxylic Acid Is Not Interchangeable with Generic Quinazoline Analogs


Substitution with generic quinazoline-7-carboxylic acid derivatives introduces significant variability in synthetic outcomes and downstream biological activity. The unsubstituted 4-oxo-3,4-dihydroquinazoline-7-carboxylic acid (CAS 202197-73-7) offers a defined scaffold for targeted derivatization, whereas analogs bearing chlorine, bromophenyl, or mercapto groups alter electronic properties, steric profiles, and reaction pathways . For example, the 6-chloro analog (CAS 758710-85-9) has a molecular weight of 224.60 g/mol and altered reactivity due to the electron-withdrawing chlorine substituent . Similarly, the 2-mercapto derivative (CAS 422277-16-5) introduces a thiol group that can participate in disulfide formation and metal coordination, fundamentally changing its application scope [1]. Such structural deviations preclude simple interchangeability in synthetic protocols and biological assays.

Quantitative Differentiation of 4-Oxo-3,4-dihydroquinazoline-7-carboxylic Acid (CAS 202197-73-7) from Key Analogs


Purity Benchmark: ≥98% Assay for Reliable Synthetic Reproducibility

4-Oxo-3,4-dihydroquinazoline-7-carboxylic acid (CAS 202197-73-7) is consistently supplied with a purity of ≥98% across multiple reputable vendors, as verified by HPLC and NMR . In contrast, the 2-(4-bromophenyl) analog (CAS 1016520-34-5) is commonly offered at 95% purity . This 3% absolute difference in purity can significantly impact reaction yields and the quality of downstream products in multi-step syntheses.

Purity Quality Control Synthetic Chemistry

Synthetic Yield: 86% Efficiency in One-Pot Quinazolinone Formation

A reported synthesis of 4-oxo-3,4-dihydroquinazoline-7-carboxylic acid from 2-aminoterephthalic acid and formamide achieves a 86% yield in a one-pot reaction at 155°C over 4.5 hours . While direct yield comparisons for the 6-chloro analog (CAS 758710-85-9) under identical conditions are not available, class-level inference suggests that the unsubstituted quinazoline core undergoes this cyclization with high efficiency, which may be compromised by electron-withdrawing substituents that alter reaction kinetics .

Synthetic Methodology Yield Process Chemistry

Crystallographic Validation: Unsubstituted Core Enables High-Resolution Structural Studies

The unsubstituted 4-oxo-3,4-dihydroquinazoline-7-carboxylic acid scaffold has been validated in a high-resolution (2.46 Å) crystal structure of human PDE5A complexed with a derivative (2-(3-chlorobenzyl)-4-oxo-3,4-dihydroquinazoline-7-carboxylic acid) [1]. This demonstrates the core's ability to support detailed protein-ligand interaction analysis. In contrast, the 2-mercapto analog (CAS 422277-16-5) activates GABA receptors , and the 2-(4-bromophenyl) analog (CAS 1016520-34-5) is implicated in kinase inhibition , highlighting divergent biological activities that preclude interchangeable use in target-specific assays.

Structural Biology Crystallography Drug Design

Optimal Application Scenarios for 4-Oxo-3,4-dihydroquinazoline-7-carboxylic Acid (CAS 202197-73-7)


Medicinal Chemistry: Scaffold for PDE5A Inhibitor Development

This compound serves as an ideal starting material for synthesizing potent and selective PDE5A inhibitors. The crystallographic evidence (PDB: 8XWW) demonstrates that derivatives based on this core achieve high-resolution binding to the PDE5A catalytic domain [1]. This structural validation supports its use in structure-based drug design programs targeting pulmonary fibrosis and erectile dysfunction.

Process Chemistry: Large-Scale Synthesis via High-Yielding Route

With a demonstrated 86% yield in a straightforward, one-pot cyclization from 2-aminoterephthalic acid and formamide , this compound is amenable to cost-effective scale-up. Its high purity (≥98%) further ensures reproducibility in multi-kilogram manufacturing processes, reducing the need for extensive purification.

Chemical Biology: Tool Compound for Target Validation

As an unsubstituted quinazoline core, this compound can be used to generate probe molecules for validating PDE5A as a therapeutic target. Its distinct biological profile, compared to GABA-activating mercapto analogs and bromophenyl kinase inhibitors , makes it a specific chemical tool for studying cyclic nucleotide signaling pathways.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Oxo-3,4-dihydroquinazoline-7-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.